
3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O2S and its molecular weight is 381.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Decarboxylative Fluorination
A study by Yuan et al. (2017) explored the transition-metal-free decarboxylative fluorination of electron-rich five-membered heteroaromatics, including furan-, pyrazole-, isoxazole-, thiophene-, indole-, benzofuran- and indazolecarboxylic acids, utilizing Selectfluor. This method is significant for synthesizing fluorinated compounds, which are crucial in medicinal chemistry due to the impact of fluorination on the biological activity of molecules (Yuan, Yao, & Tang, 2017).
Carbon−Sulfur Bond Formation
Norris and Leeman (2008) developed a palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions. This method was applied to the synthesis of various compounds, demonstrating its utility in creating complex molecules for potential therapeutic applications (Norris & Leeman, 2008).
Synthesis and Characterization of Pyrazole Derivatives
McLaughlin et al. (2016) identified and characterized a research chemical with a pyrazole core, which is a bioisosteric replacement of an indazole ring commonly associated with synthetic cannabinoids. This study's extensive analytical characterization contributes to the understanding of pyrazole derivatives and their potential research applications (McLaughlin et al., 2016).
Antimicrobial and Anticancer Activities
Research by Hamed et al. (2020) on chitosan Schiff bases derived from heteroaryl pyrazole derivatives demonstrated that these compounds exhibit antimicrobial activity against various bacteria and fungi. The study highlights the potential of pyrazole-based compounds in developing new antimicrobial agents (Hamed et al., 2020).
Another study by Hassan, Hafez, and Osman (2014) focused on the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, investigating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the ongoing search for novel anticancer compounds (Hassan, Hafez, & Osman, 2014).
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-24-18(10-17(23-24)13-2-4-15(21)5-3-13)20(25)22-11-16-6-7-19(26-16)14-8-9-27-12-14/h2-10,12H,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRHHLLQELPHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2424388.png)
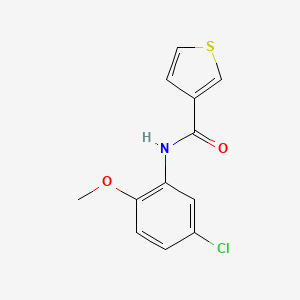
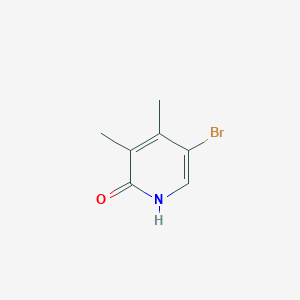
![1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2424392.png)
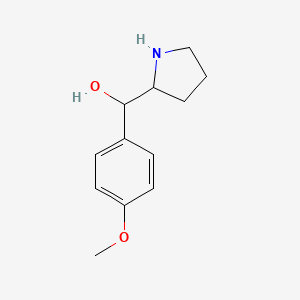

![(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424400.png)
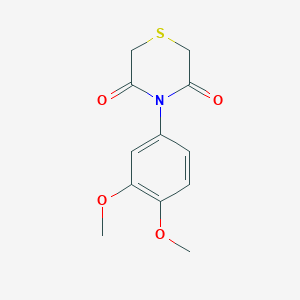
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide](/img/structure/B2424403.png)

![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2424405.png)
methanone](/img/structure/B2424407.png)
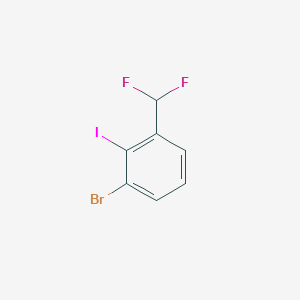
![Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B2424409.png)
